BOC-FlFlF

Angiogenesis VEGF antagonism Stereochemistry

Procure BOC‑FlFlF with guaranteed L‑stereochemistry (L‑BOC2) to ensure FPR1‑selective antagonism (Ki = 0.43 µM) and angiogenesis inhibition via VEGF‑A165 binding. Substitution with D‑enantiomer‑contaminated batches reverses activity from antagonist to pro‑angiogenic. Validated for calcium mobilization (KD = 230 nM), neutrophil chemotaxis, and intraplantar pain models. Demand batch‑specific purity ≥98 % and stereochemical certification.

Molecular Formula C44H59N5O8
Molecular Weight 786.0 g/mol
CAS No. 148182-34-7
Cat. No. B549792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-FlFlF
CAS148182-34-7
SynonymsBOC-Phe-Leu-Phe-Leu-Phe
Boc2 cpd
BPLPLP
butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe
butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
N-t-Boc-Phe-DLeu-Phe-DLeu-Phe
N-t-Boc-Phe-Leu-Phe-Leu-Phe
N-tertiary-butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
Molecular FormulaC44H59N5O8
Molecular Weight786.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
InChIInChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1
InChIKeyNGNZQSPFQJCBJQ-LTLCPEALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOC-FlFlF (CAS 148182-34-7) Procurement Guide: FPR1 Antagonist Specifications and Scientific Selection Criteria


BOC-FlFlF (Boc-Phe-Leu-Phe-Leu-Phe-OH, also designated L-BOC2 or Boc-FLFLF) is a synthetic N-terminally tert-butyloxycarbonyl (Boc)-protected pentapeptide that functions as a formyl peptide receptor (FPR) antagonist [1]. The compound is classified within the oligopeptide family and is characterized by an alternating Phe-Leu-Phe-Leu-Phe sequence with a free C-terminal carboxyl group [2]. Its molecular formula is C₄₄H₅₉N₅O₈ with a molecular weight of 785.97 g/mol, and it is primarily utilized in inflammation research, neutrophil biology studies, and angiogenesis investigations as a tool for FPR1 receptor blockade .

Why Generic FPR Antagonist Substitution Fails: BOC-FlFlF (CAS 148182-34-7) Stereochemical and Subtype Selectivity Considerations


Procurement decisions for BOC-FlFlF cannot be satisfied by substituting alternative FPR antagonists or structurally similar Boc-protected peptides without incurring substantial experimental divergence. The compound exhibits stereochemistry-dependent functional switching, wherein the natural L-enantiomer (L-BOC2) demonstrates angiogenic inhibitory activity, whereas the all-D-enantiomer (D-BOC2) is entirely devoid of VEGF antagonist activity and instead exerts pro-angiogenic effects [1]. Furthermore, FPR subtype selectivity is concentration-dependent: BOC-FlFlF maintains FPR1-selective antagonism at low concentrations (≤10 µM) but loses this selectivity at higher concentrations (≥100 µM), exhibiting partial FPR2/FPRL1 inhibition [2]. Consequently, batch-to-batch substitution with nominally similar "Boc-FLFLF" preparations containing D-amino acid impurities, stereochemical ambiguities, or undisclosed purity profiles can invert biological outcomes from antagonism to agonism or from subtype-selective to pan-receptor inhibition. The following quantitative evidence establishes the specific parameters that differentiate this compound from its closest analogs and in-class alternatives.

BOC-FlFlF (CAS 148182-34-7) Quantitative Differentiation Evidence: Comparator-Based Selectivity and Functional Profiling


Functional Inversion: L-BOC2 (BOC-FlFlF) Angiogenesis Inhibition Versus D-BOC2 Pro-Angiogenic Activity

The natural L-enantiomer BOC-FlFlF (L-BOC2) functions as an angiogenesis inhibitor through VEGF-A165 binding antagonism, whereas the all-D-enantiomer (D-BOC2) exhibits no detectable VEGF antagonist activity and instead demonstrates pro-angiogenic potential [1]. This stereochemical inversion produces opposite biological outcomes despite identical molecular weight and sequence pattern. The D-peptide variant D-Succ-F3 further exhibits pro-angiogenic activity across multiple in vitro, ex vivo, and in vivo models including HUVEC cells, chick embryos, zebrafish embryos, and adult mice, with activity fully suppressible by the FPR2/FPR3 antagonist WRW4 and anti-FPR3 antibody [2].

Angiogenesis VEGF antagonism Stereochemistry

FPR Subtype Selectivity Profile: BOC-FlFlF Versus FPR2/FPRL1 Antagonists

BOC-FlFlF demonstrates concentration-dependent FPR subtype selectivity. At low concentrations (≤10 µM), the compound selectively inhibits FPR1-mediated signaling with minimal FPRL1 (FPR2) cross-reactivity [1]. The IUPHAR nomenclature review confirms that t-Boc-FLFLF is selective for FPR1 at low concentrations but this selectivity is lost at high micromolar concentrations (e.g., 100 µM) [2]. By comparison, the antagonist WRW4 selectively inhibits FPRL1 at low concentrations but exhibits partial FPR cross-inhibition at high concentrations [3]. The difference in selectivity profiles between BOC-FlFlF and cyclosporin H was sufficiently pronounced that Stenfeldt et al. (2007) recommended cyclosporin H as the preferred specific FPR inhibitor based on potency differences [4].

GPCR pharmacology Receptor subtype selectivity FPR1

Antagonism of fMLP-Induced Functional Responses: Comparative Ki Values Across Multiple Readouts

BOC-FlFlF antagonizes multiple functional responses induced by the canonical FPR agonist fMLP (N-formyl-Met-Leu-Phe) in a readout-dependent manner . In differentiated HL-60 cells, the compound exhibits distinct inhibitory constants (Ki) depending on the functional endpoint measured, with intracellular calcium mobilization being the most potently inhibited response (Ki = 0.43 µM), followed by superoxide formation (Ki = 1.04 µM) and β-glucuronidase release (Ki = 1.82 µM) . The compound also demonstrated an apparent dissociation constant (KD) of 230 nM in intracellular calcium mobilization assays . At the receptor binding level, BOC-FlFLF binds to FPR1 with a pKi of 6.0–6.5 (Ki range: 316 nM–1.0 µM) [1].

Neutrophil activation Calcium mobilization Superoxide production

Physicochemical Handling Specifications: Solubility and Storage Differentiation

BOC-FlFlF exhibits poor aqueous solubility (water: <0.1 mg/mL, insoluble), requiring organic solvent-based formulation for experimental use [1]. The compound demonstrates acceptable solubility in DMSO, with reported stock solution concentrations of 10 mM achievable . Alternative formulation approaches have demonstrated solubility of ≥2.5 mg/mL (3.18 mM) in DMSO for clear solution preparation , and 1 mg/mL (1.27 mM) in 10% DMSO plus 90% corn oil vehicle . Storage specifications are well-defined: powder stored at -20°C is stable for 3 years, at 4°C for 2 years; solvent preparations stored at -80°C maintain stability for 6 months, at -20°C for 1 month .

Formulation Solubility Storage stability

Neutrophil Functional Differentiation: Antagonist Activity Without Intrinsic Agonism

BOC-FlFlF functions as a pure antagonist at neutrophil FPRs without detectable intrinsic agonistic activity. Fluorescently labeled BOC-FlFlF did not elicit an oxidative burst in human neutrophils at 37°C as assessed by chemiluminescence and p-nitroblue tetrazolium chloride reduction assays, while efficiently competing with both fMLF and fnLLFnLYK for receptor binding [1]. The compound was not internalized upon receptor engagement, distinguishing its antagonist pharmacology from agonist-induced receptor internalization and desensitization pathways [2]. This property enables sustained receptor blockade without triggering downstream signaling cascades or receptor downregulation [3].

Neutrophil biology Oxidative burst Chemotaxis

In Vivo Pharmacological Validation: fMLP-Induced Analgesia Blockade

BOC-FlFlF demonstrates functional FPR1 antagonist activity in vivo. Intraplantar injection of BOC-FlFlF blocked fMLP-induced analgesia (0.3 ng fMLP) in the inflamed paw of experimental animals, while no significant effect was observed in non-inflamed paws [1]. This in vivo validation establishes that the compound's FPR1 antagonist activity translates from in vitro binding and cellular assays to physiologically relevant pain modulation models [2].

In vivo pharmacology Pain research FPR1 antagonism

BOC-FlFlF (CAS 148182-34-7) Validated Research and Industrial Application Scenarios


FPR1-Selective Pharmacological Blockade in Neutrophil Signaling Studies

Utilize BOC-FlFlF at concentrations ≤10 µM to achieve FPR1-selective antagonism without significant FPR2/FPRL1 cross-reactivity [1]. This concentration window enables specific interrogation of FPR1-mediated signaling pathways in neutrophil activation, chemotaxis, and superoxide production assays . The compound's pure antagonist pharmacology—lacking intrinsic agonistic activity and receptor internalization—permits sustained receptor blockade without confounding downstream signaling activation or receptor desensitization artifacts [2].

Stereochemistry-Controlled Angiogenesis Research Using L-BOC2

Employ natural L-enantiomer BOC-FlFlF as an angiogenesis inhibitor tool compound, leveraging its VEGF-A165 binding antagonist activity [1]. This application requires rigorous stereochemical verification, as D-enantiomer contamination or unintended substitution with D-BOC2 will invert the functional outcome from angiogenesis inhibition to pro-angiogenic activity . For studies requiring pro-angiogenic controls, D-Succ-F3 provides a validated FPR3-engaging comparator with documented activity in HUVEC, chick embryo, zebrafish, and murine models [2].

In Vivo FPR1 Antagonism in Inflammatory Pain Models

Apply BOC-FlFlF via intraplantar administration to block fMLP-induced analgesic responses in inflamed paw models, with validated efficacy at 0.3 ng fMLP challenge doses [1]. This application is supported by complementary evidence demonstrating the compound's ability to inhibit annexin-mediated antinociceptive activity and modulate pain effects through FPR1 blockade . Formulation in DMSO-based vehicles is required due to aqueous insolubility, with 10% DMSO/90% corn oil serving as a validated vehicle for in vivo administration [2].

Calcium Mobilization Assays Requiring Potent FPR1 Antagonism

Select BOC-FlFlF for intracellular calcium mobilization studies requiring potent FPR1 antagonism, as the compound exhibits its highest potency against this functional readout (Ki = 0.43 µM) compared to superoxide formation (Ki = 1.04 µM) or β-glucuronidase release (Ki = 1.82 µM) [1]. The apparent KD of 230 nM in calcium mobilization assays further supports preferential application in calcium signaling studies . Concentrations should be optimized within the 0.1–1 µM range for calcium readouts versus 1–10 µM for degranulation or oxidative burst endpoints [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for BOC-FlFlF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.